molecular formula C15H19NO3 B149939 Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate CAS No. 130312-10-6

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B149939
CAS No.: 130312-10-6
M. Wt: 261.32 g/mol
InChI Key: SRDLYAHRIXBDKX-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a carboxylate ester group, and a 2-oxoethyl substituent

Scientific Research Applications

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials, including catalysts and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.

    Step 1 Formation of Piperidine-1-carboxylate: The piperidine ring is first functionalized to introduce the carboxylate ester group. This can be achieved through esterification reactions using appropriate carboxylic acids or their derivatives.

    Step 2 Introduction of 2-oxoethyl Group: The 2-oxoethyl group can be introduced via alkylation reactions. This involves the reaction of the piperidine-1-carboxylate with an appropriate alkylating agent, such as an α-haloketone, under basic conditions.

    Step 3 Benzylation: The final step involves the benzylation of the nitrogen atom of the piperidine ring. This can be accomplished using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the 2-oxoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as proteins or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.

    Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate: Contains an aminoethyl group, leading to different reactivity and applications.

    Benzyl 4-(2-methoxyethyl)piperidine-1-carboxylate: Features a methoxyethyl group, affecting its chemical properties and uses.

Uniqueness

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the 2-oxoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse chemical entities and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDLYAHRIXBDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624236
Record name Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130312-10-6
Record name Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

159 g of oxalic acid chloride was dissolved in one liter of dichloromethane, in to which 195.8 g of dimethyl sulfoxide was dropped at -67° C., followed by agitation for 30 minutes. Thereafter, 200 ml of dichloromethane dissolving 66 g of 1-benzyloxycarbonyl-4-(2-hydroxyethyl)-piperidine was dropped at -67° C. Subsequently, 380 g of triethylamine was dropped at -67° C., followed by agitation for about 1 hour. After removal of the solvent by distillation, ethyl acetate was added and insoluble matters were removed by filtration, and the resultant filtrate was washed with water and dried with anhydrous magnesium sulfate, followed by filtration and removal of the solvent by distillation. The resultant residue was subjected to silica gel column chromatography (developing solvent: ethyl acetate:hexane=20:80) to obtain 55.0 g of the captioned compound (yield 84%).
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159 g
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380 g
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Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 90 parts of (phenylmethyl) 4-(2- chloro-2-oxoethyl)-1-piperidinecarboxylate, 90 parts of N,N-dimethylacetamide 6 parts of a thiophene solution and 438 parts of 2,2'-oxybispropane was hydrogenated at normal pressure and at room temperature in the presence of 5 parts of palladium-on-charcoal 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was taken up in water. The separated organic layer was dried, filtered and evaporated, yielding 75 parts (95.7%) of (phenylmethyl) 4-(2-oxoethyl)-1-piperidinecarboxylate as a residue (interm. 7).
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